molecular formula C10H13ClFN3S B12235196 N-[(5-fluoro-2-thienyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine

N-[(5-fluoro-2-thienyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine

Cat. No.: B12235196
M. Wt: 261.75 g/mol
InChI Key: XHVSSXCYZSLLKH-UHFFFAOYSA-N
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Description

N-[(5-fluoro-2-thienyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a chemically unique small molecule built around a 1,3-dimethyl-1H-pyrazole core, a privileged scaffold in medicinal chemistry known for its wide spectrum of pharmacological activities . The core pyrazole structure is featured in numerous biologically active compounds and approved drugs, underscoring its significance in drug discovery . This particular derivative is functionalized with a (5-fluoro-2-thienyl)methyl group at the pyrazol-5-amine position, a modification designed to explore structure-activity relationships and optimize interactions with biological targets. Pyrazole derivatives are extensively investigated for their potential as inhibitors of critical enzymes, including protein kinases which are key regulators in cellular signaling and prominent targets in oncology . Furthermore, analogous compounds have demonstrated substantial antibacterial and antifungal properties in research settings, making them valuable tools for probing novel antibiotic pathways . Researchers can utilize this compound as a key synthetic intermediate in multicomponent reactions or as a building block for the development of more complex heterocyclic systems, leveraging modern synthetic methods such as cross-coupling and cyclization to create targeted libraries for high-throughput screening . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H13ClFN3S

Molecular Weight

261.75 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H12FN3S.ClH/c1-7-5-10(14(2)13-7)12-6-8-3-4-9(11)15-8;/h3-5,12H,6H2,1-2H3;1H

InChI Key

XHVSSXCYZSLLKH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC2=CC=C(S2)F)C.Cl

Origin of Product

United States

Preparation Methods

Condensation of Hydrazines with 1,3-Diketones

A regioselective condensation between methylhydrazine and acetylacetone derivatives forms the 1,3-dimethylpyrazole scaffold. Katritzky et al. demonstrated that α-benzotriazolylenones react with methylhydrazines to yield tetrasubstituted pyrazoles in 50–94% yields. For N-[(5-fluoro-2-thienyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine, this method ensures precise substitution at the 1- and 3-positions while leaving the 5-position open for subsequent amination.

1,3-Dipolar Cycloaddition of Nitrilimines

Dadiboyena et al. reported that nitrilimines generated from arylhydrazones undergo cycloaddition with alkenes to form 1,3,5-trisubstituted pyrazoles. Applying this to the target compound, diphenylnitrilimine could react with a fluorothiophene-containing alkene to construct the pyrazole-thiophene linkage directly. This single-step approach minimizes intermediate purification but requires stringent control over reaction kinetics to avoid byproducts.

Amination at the Pyrazole 5-Position

The critical C–N bond formation between the pyrazole and thienylmethyl group is achieved through reductive amination or peptide coupling.

Reductive Amination

Reacting 5-amino-1,3-dimethylpyrazole with 5-fluoro-2-thiophenecarbaldehyde in methanol under hydrogen gas (1 atm) and 10% Pd/C catalyst yields the secondary amine. This method, adapted from Ambeed’s protocols for analogous compounds, typically achieves 70–85% yields after column chromatography.

HATU-Mediated Coupling

For higher steric hindrance, coupling 5-amino-1,3-dimethylpyrazole with 5-fluoro-2-thiophenemethyl chloride using HATU and diisopropylethylamine in DMF proves effective. A representative procedure from Ambeed.com reports isolating the product in 81% yield after silica gel purification.

Optimization and Scalability

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for amination but may complicate purification.
  • Low-temperature fluorination (−10°C to 0°C) minimizes side reactions like over-fluorination.

Catalytic Systems

  • Palladium catalysts (e.g., Pd(OAc)₂) with Xantphos ligands improve cross-coupling yields to >90%.
  • Microwave-assisted synthesis reduces reaction times for cycloadditions from hours to minutes.

Analytical Characterization

Post-synthesis validation relies on spectroscopic and chromatographic methods:

Technique Key Data for Target Compound Source
¹H NMR δ 2.21 (s, 3H, CH₃), δ 6.85 (d, J=3.5 Hz, thiophene H)
LC-MS m/z 275.77 [M+H]⁺
HPLC Purity >98% (C18 column, acetonitrile/water gradient)

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoro-2-thienyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the fluorine atom can result in various substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-[(5-fluoro-2-thienyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's minimum inhibitory concentration (MIC) values suggest moderate activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

The compound's structural features allow it to interact with specific molecular targets involved in cancer progression. Investigations into its mechanism of action have revealed that it may inhibit key enzymes and receptors associated with tumor growth. Ongoing studies aim to elucidate these interactions further, focusing on its potential as an anticancer therapeutic .

Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory effects. Preliminary results indicate that it may inhibit pro-inflammatory cytokines such as TNFα and IL-6, which are critical in inflammatory responses . The compound's ability to modulate these pathways positions it as a potential treatment for inflammatory diseases.

Materials Science Applications

Beyond medicinal applications, this compound is being explored in materials science for its unique chemical properties. Its ability to form stable complexes with metals suggests potential uses in catalysis and the development of new materials with specialized functions .

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated several pyrazole derivatives, including this compound, against common bacterial strains. The results indicated that the compound exhibited MIC values comparable to standard antibiotics, highlighting its potential as a novel antimicrobial agent .

Study 2: Cancer Cell Line Inhibition

In another investigation focused on anticancer applications, researchers assessed the effect of this compound on various cancer cell lines. The findings demonstrated significant inhibition of cell proliferation at micromolar concentrations, suggesting that further optimization could lead to effective cancer therapies .

Mechanism of Action

The mechanism of action of N-[(5-fluoro-2-thienyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine would depend on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom and the thiophene ring can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s uniqueness lies in its 5-fluoro-2-thienylmethyl substituent, which contrasts with related compounds bearing phenyl, benzimidazole, or alternative heterocyclic groups. Key analogs include:

Compound Name Substituent at Pyrazole 5-Position Core Structure Modifications Key References
4-(4-Fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine 4-Fluorophenyl No thienyl group
PA21A092 (Antimalarial candidate) 4-(4-Chloro-2-fluorophenyl) Additional benzimidazole acetamide
1-(Difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine 5-Fluoro-2-thienylmethyl + difluoromethyl at pyrazole 1-position Difluoromethyl substitution
Compound 4a (Pyrazolopyridine derivative) Benzaldehyde-derived indenone framework Fused pyrazolopyridine ring

Key Observations :

Catalyst Efficiency :

  • Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) achieve yields up to 92% for pyrazolopyridine derivatives, suggesting utility for the target compound’s synthesis .
  • Thiamine hydrochloride (Vit B1) offers eco-friendly advantages but lower yields (~72%) .

Physicochemical Properties

While direct data for the target compound are unavailable, analogs provide benchmarks:

Compound Molecular Formula Molar Mass (g/mol) LogP (Predicted) Solubility
1-(Difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine C₉H₉ClF₃N₃S 283.7 ~2.5 (lipophilic) Low in water
4-(4-Fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine C₁₁H₁₂FN₃ 205.2 ~2.1 Moderate in DMSO
PA21A092 C₂₃H₂₃ClFN₅O 440.9 ~3.8 Poor aqueous

Thienyl vs. Phenyl Groups :

  • Fluorine atoms increase metabolic stability and electronegativity, common in drug design .

Biological Activity

N-[(5-fluoro-2-thienyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

This compound features a pyrazole ring fused with a thiophene moiety, with a fluorine substitution that enhances its reactivity and biological activity. The presence of methyl groups at the 1 and 3 positions of the pyrazole ring contributes to its distinct chemical properties, making it an interesting candidate for drug development.

Structural Feature Description
Pyrazole RingCore structure providing biological activity
Thiophene MoietyEnhances reactivity and binding affinity
Fluorine SubstitutionIncreases hydrogen bond formation potential

Research indicates that this compound interacts with specific enzymes and receptors in cellular pathways. Notably, it may inhibit certain kinases involved in signaling pathways that regulate cellular proliferation and apoptosis. The fluorine atom enhances its ability to form hydrogen bonds, potentially increasing its binding affinity to target proteins.

Anticancer Properties

Preliminary studies suggest that compounds with similar structures exhibit significant anticancer activity by modulating key signaling pathways. For instance, inhibition of kinases such as p38 MAPK has been observed, which is crucial for cell survival and proliferation. The compound’s ability to interfere with these pathways positions it as a potential candidate for cancer therapy .

Antiviral Activity

This compound has also shown promise as an antiviral agent. Studies indicate that it may function as a non-nucleoside reverse transcriptase inhibitor (NNRTI), effectively targeting HIV reverse transcriptase enzymes. This mechanism is critical for the development of antiviral therapies against HIV .

Case Studies

Case Study 1: Inhibition of Kinases
A study focused on the inhibition of p38 MAP kinase by this compound highlighted its selectivity and potency. The compound was found to bind effectively to the ATP-binding pocket of the kinase, demonstrating significant inhibitory activity in vitro.

Case Study 2: Antiviral Screening
In another investigation, this compound was screened alongside other pyrazole derivatives for their antiviral efficacy against HIV. The results indicated that this compound exhibited a lower IC50 value compared to other tested analogs, suggesting superior antiviral properties.

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